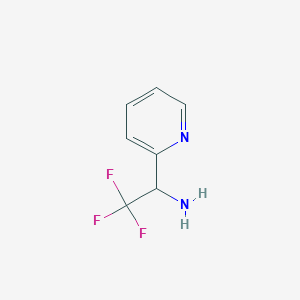

2,2,2-Trifluoro-1-(piridin-2-il)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine" belongs to. For instance, the synthesis and characterization of pyridine-containing compounds with different substituents and their coordination chemistry with metal ions are common themes across the papers .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For example, paper reports a new synthesis method for 1,1,1-tris(pyrid-2-yl)ethane, which is structurally related to the compound of interest. The synthesis of other pyridine derivatives, such as 2,6-bis(pyrrolidin-2-yl)pyridine and its isomers, is detailed in paper . Although these methods do not directly apply to "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine," they provide insight into the synthetic strategies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is extensively studied using various analytical techniques. For instance, paper uses IR, NMR, UV spectra, and X-ray diffraction methods to characterize the structure of a complex pyridine derivative. Similarly, paper discusses the X-ray crystal structures of complexes formed by optically active triamines derived from pyridine. These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is another area of interest. Paper explores the reactions of trifluoromethylated enamines with iminium chlorides, leading to the synthesis of new pyridin-4-ones. This suggests that trifluoromethyl groups in pyridine derivatives can participate in various chemical reactions, which may be relevant to the reactivity of "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, paper discusses the coordination chemistry of 1,1,1-tris(pyrid-2-yl)ethane with different metal ions, which can affect the compound's physical properties such as solubility and melting point. Paper demonstrates the synthesis of nickel derivatives of tetrafluoropyridine and their subsequent reactions, which are indicative of the chemical properties of fluorinated pyridines. These studies provide a foundation for understanding the potential properties of "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine."

Aplicaciones Científicas De Investigación

Síntesis Química

“2,2,2-Trifluoro-1-(piridin-2-il)etanamina” es un compuesto químico que se puede utilizar en la síntesis de una variedad de otros compuestos. A menudo se utiliza como material de partida o intermedio en reacciones químicas .

Piridinas Fluoradas

Las piridinas fluoradas, como “this compound”, tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de fuertes sustituyentes que atraen electrones en el anillo aromático . Tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados .

Aplicaciones Biológicas

Las fluoropiridinas, incluida “this compound”, son de especial interés como posibles agentes de imagen para diversas aplicaciones biológicas . La introducción de átomos de flúor en estructuras líderes es una modificación común en la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas .

Síntesis de Nuevos Compuestos Heterocíclicos

“this compound” se puede utilizar en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas . Por ejemplo, se diseñó, sintetizó y evaluó la actividad biológica de una serie de nuevos derivados de 2-(piridin-2-il)pirimidina contra células estelares hepáticas inmortalizadas de rata (HSC-T6) .

Safety and Hazards

Propiedades

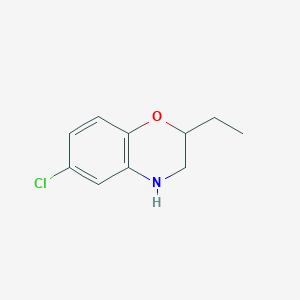

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBAWUSIVYUZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649296 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503173-14-6 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)